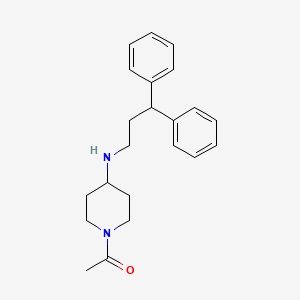![molecular formula C14H22N2 B3850251 N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B3850251.png)
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and is involved in a variety of physiological processes. DPCPX has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various biological systems.
Mécanisme D'action
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. The adenosine A1 receptor is widely distributed throughout the body and is involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and pain perception. By blocking the adenosine A1 receptor, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine can modulate these physiological processes and provide insight into the role of the receptor in various biological systems.
Biochemical and physiological effects:
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In cardiovascular research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to increase heart rate and blood pressure by blocking the adenosine A1 receptor-mediated decrease in heart rate and vasodilation. In neuroprotection research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to protect against neuronal damage and improve cognitive function by blocking the adenosine A1 receptor-mediated neurotoxicity. In pain management research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to modulate pain perception by blocking the adenosine A1 receptor-mediated pain signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in scientific research include its high selectivity for the adenosine A1 receptor, which allows for precise modulation of the receptor's activity, and its well-established synthesis method, which ensures consistent purity and yield of the final product. The limitations of using N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in scientific research include its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect, and its potential off-target effects on other adenosine receptor subtypes or unrelated biological systems.
Orientations Futures
There are several future directions for research involving N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the adenosine A1 receptor's role in other biological systems, and the exploration of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine's potential therapeutic benefits in various diseases. Additionally, the use of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in combination with other compounds or therapies may provide new insights into the adenosine A1 receptor's role in complex biological processes.
Applications De Recherche Scientifique
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used in a wide range of scientific research applications, including the study of cardiovascular function, neuroprotection, and pain management. In cardiovascular research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used to investigate the role of the adenosine A1 receptor in regulating heart rate and blood pressure. In neuroprotection research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used to investigate the potential therapeutic benefits of targeting the adenosine A1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used to investigate the role of the adenosine A1 receptor in modulating pain perception.
Propriétés
IUPAC Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-7-14(11-12)16(2)10-8-13-5-3-4-9-15-13/h3-5,9,12,14H,6-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLEEBTTJYMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B3850176.png)
![2,2'-[(2,5-difluorobenzyl)imino]diethanol](/img/structure/B3850177.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3850180.png)
![ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate](/img/structure/B3850183.png)
![(5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-furyl)methyl acetate](/img/structure/B3850200.png)



![1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B3850230.png)

amino]methyl}benzoate](/img/structure/B3850237.png)
![1-[3-(benzyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850239.png)
![(4-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850245.png)
![2-[methyl(2-phenylethyl)amino]-1-phenylethanol](/img/structure/B3850256.png)